![molecular formula C15H9N3O2 B12620291 Benzoic acid, 4-(3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)-](/img/structure/B12620291.png)
Benzoic acid, 4-(3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of benzoic acid, 4-(3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)- involves several steps. One common method includes the use of transition-metal-free strategies for the preparation of pyrrolo derivatives . Another approach involves the cross-coupling reaction, which is advantageous due to the deprotection of the formamide protecting group during workup . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure cost-effectiveness and efficiency.
化学反应分析
Benzoic acid, 4-(3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used but can include various substituted derivatives of the original compound .
科学研究应用
It has shown potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3), making it a promising candidate for cancer therapy . In vitro studies have demonstrated its ability to inhibit breast cancer cell proliferation and induce apoptosis . Additionally, it has applications in materials science due to its unique structural properties, which can be exploited in the development of new materials .
作用机制
The mechanism of action of benzoic acid, 4-(3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)- involves the inhibition of fibroblast growth factor receptors (FGFRs). These receptors play a crucial role in various cellular processes, including cell proliferation, migration, and angiogenesis . By inhibiting these receptors, the compound can disrupt these processes, leading to the inhibition of cancer cell growth and metastasis .
相似化合物的比较
Benzoic acid, 4-(3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)- can be compared with other similar compounds such as 4-(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)benzoic acid . While both compounds belong to the same class of phenylpyridines, the presence of different substituents can significantly affect their biological activities and applications. The unique cyano group in benzoic acid, 4-(3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)- contributes to its distinct properties and makes it a valuable compound for specific research applications .
属性
分子式 |
C15H9N3O2 |
|---|---|
分子量 |
263.25 g/mol |
IUPAC 名称 |
4-(3-cyanopyrrolo[2,3-b]pyridin-1-yl)benzoic acid |
InChI |
InChI=1S/C15H9N3O2/c16-8-11-9-18(14-13(11)2-1-7-17-14)12-5-3-10(4-6-12)15(19)20/h1-7,9H,(H,19,20) |
InChI 键 |
DSDPEJBAIYRHPU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(N=C1)N(C=C2C#N)C3=CC=C(C=C3)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


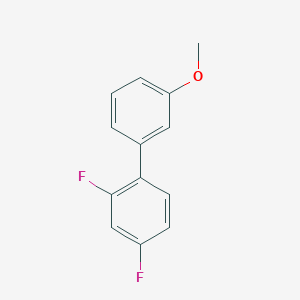

![2-[2-(2,5-Difluorophenyl)-2-oxoethyl]cyclohept-2-en-1-one](/img/structure/B12620213.png)
![[4-(4-Decylbenzoyl)phenyl]acetic acid](/img/structure/B12620216.png)
![1-(1'-{[3-(Methylsulfanyl)-2-benzothiophen-1-yl]carbonyl}spiro[1-benzofuran-3,4'-piperidin]-5-yl)methanamine](/img/structure/B12620217.png)
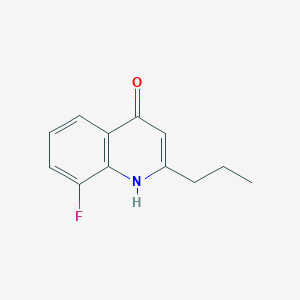
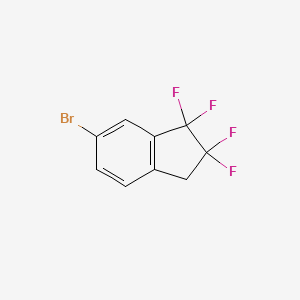
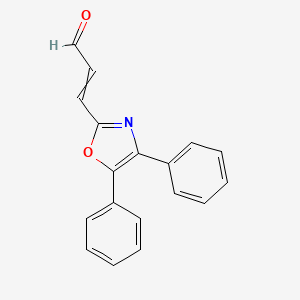
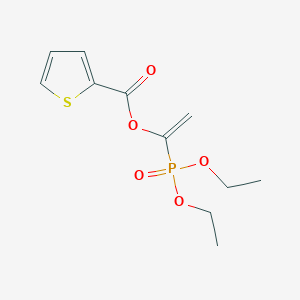
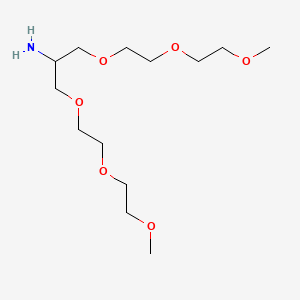
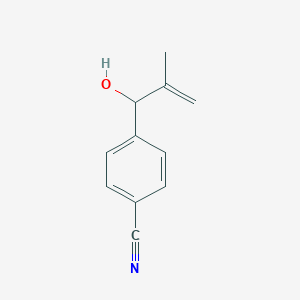
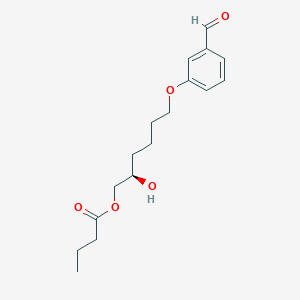
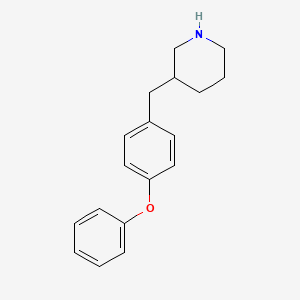
![1-Phenyl-3-[2-(phenylselanyl)anilino]but-2-en-1-one](/img/structure/B12620307.png)
